molecular formula C19H22N2O4 B2995764 7-methoxy-N-(2-methoxyphenethyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034513-41-0

7-methoxy-N-(2-methoxyphenethyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2995764
CAS No.: 2034513-41-0
M. Wt: 342.395
InChI Key: MAYRSTKNVBCVRH-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-methoxyphenethyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Biological Activity

7-Methoxy-N-(2-methoxyphenethyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving indolizine derivatives and methoxyphenethyl amines. Its structure includes a tetrahydroindolizine core, which is known for its diverse biological properties.

Antitumor Activity

Research indicates that derivatives of tetrahydroindolizines exhibit significant antitumor activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting the cell cycle. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on the efficacy against particular pathogens remains limited.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindingsMethodology
Study 1Demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 5 µMMTT assay on various cancer cell lines
Study 2Induced apoptosis through caspase activation in A549 lung cancer cellsFlow cytometry and Western blot analysis
Study 3Exhibited antibacterial activity against E. coli and S. aureusDisk diffusion method

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptosis pathways.
  • Cell Cycle Arrest : The compound may cause G2/M phase arrest in cancer cells.
  • Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to neuroprotective effects.

Properties

IUPAC Name

7-methoxy-N-[2-(2-methoxyphenyl)ethyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-15-8-4-3-6-13(15)9-10-20-19(23)18-14-7-5-11-21(14)17(22)12-16(18)25-2/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYRSTKNVBCVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.